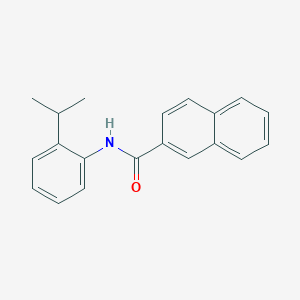

N-(2-isopropylphenyl)-2-naphthamide

Description

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C20H19NO/c1-14(2)18-9-5-6-10-19(18)21-20(22)17-12-11-15-7-3-4-8-16(15)13-17/h3-14H,1-2H3,(H,21,22) |

InChI Key |

HMZWRVAOZBQODI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that N-(2-isopropylphenyl)-2-naphthamide may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.30 μg/mL | Moderate activity observed |

Studies suggest that the structural features of the compound contribute to its ability to inhibit bacterial growth, potentially through disruption of cell membrane integrity.

Antitumor Activity

This compound has shown potential in cancer research. Its structure allows for interactions with cellular targets involved in tumor growth:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Jurkat T Cells | <1.61 | Enhanced activity with electron-donating groups |

In vitro studies have indicated that modifications in the phenyl and naphthalene moieties can enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Evaluation

In a study focused on the antimicrobial properties of related compounds, this compound was evaluated for its ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features were critical for enhanced antibacterial activity.

Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of this compound on cancer cells. The presence of isopropyl and naphthalene groups was found to be crucial for enhancing cytotoxicity, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Inhibition: 2-Naphthamide derivatives with piperidine or methoxyethyl substituents (e.g., ) show nanomolar inhibition of cholinesterases, suggesting this compound could be optimized for similar activity .

- Receptor Antagonism : Cyclobutyl-containing analogs () demonstrate dopamine D₃ receptor selectivity, highlighting the role of steric hindrance in receptor interactions .

- Synthetic Flexibility : The naphthamide core accommodates diverse substituents (e.g., piperazine, adamantane), enabling tailored physicochemical properties for specific applications .

Q & A

Q. What are the optimal synthetic routes for N-(2-isopropylphenyl)-2-naphthamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 2-naphthoyl chloride with 2-isopropylaniline via a nucleophilic acyl substitution reaction. Key steps include:

- Using anhydrous dichloromethane (CH₂Cl₂) as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Stirring at room temperature for 2–4 hours, followed by extraction and purification via column chromatography. Optimizing molar ratios (e.g., 1:1.2 for amine:naphthoyl chloride) improves yields .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene), isopropyl methyl groups (δ 1.2–1.4 ppm), and amide NH (δ ~8.0 ppm) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯π) critical for crystal packing, as demonstrated in studies of structurally analogous N-(substituted phenyl)-2-naphthamides .

Q. What biological screening assays are recommended for preliminary evaluation of this compound’s activity?

- Enzyme inhibition : Use fluorescence-based assays for targets like phospholipase D (PLD), comparing inhibition kinetics to known inhibitors (e.g., VU0155056) .

- Antimicrobial activity : Employ broth microdilution assays (MIC determination) against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. What intermolecular interactions (e.g., C–H⋯π) dominate the crystalline structure of this compound, and how do they influence physicochemical properties?

- X-ray studies of related derivatives reveal C–H⋯π interactions between the naphthyl ring and aromatic/alkyl substituents, stabilizing the crystal lattice . These interactions correlate with improved thermal stability (Tₘ > 200°C) but may reduce solubility in polar solvents .

- Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions, guiding co-crystal design for enhanced bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) .

- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) .

- Structural analogs : Compare activity with derivatives (e.g., N-(3-ethylphenyl)-2-naphthamide) to identify substituent-specific effects .

Q. What strategies enhance regioselective functionalization of the naphthamide moiety during derivatization?

- Directed ortho-metalation : Use lithiation with LDA (lithium diisopropylamide) at −78°C to introduce substituents at the naphthalene C-1 position .

- Protecting groups : Temporarily block the amide NH with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions during electrophilic substitution .

Q. What computational methods are effective in predicting the binding affinity of this compound to protein targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to PLD’s catalytic site, validating with experimental IC₅₀ values .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding residues .

Methodological Notes

- Contradictions in synthesis : uses CH₂Cl₂/Et₃N, while employs DMF/K₂CO₃. These represent solvent/base alternatives; DMF may improve solubility for bulkier substrates .

- Biological activity : highlights PLD inhibition, while focuses on antimicrobial effects. Context-dependent activity underscores the need for target-specific assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.